10,10-Diphenyl-10H-phenothiazinium triiodomercurate
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Overview
Description
10,10-Diphenyl-10H-phenothiazinium triiodomercurate is a complex organomercury compound It is characterized by the presence of a phenothiazine core substituted with diphenyl groups and coordinated with triiodomercurate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Diphenyl-10H-phenothiazinium triiodomercurate typically involves the reaction of 10,10-diphenyl-10H-phenothiazine with mercuric iodide in the presence of an appropriate solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, involving steps such as recrystallization and purification through chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, resulting in the formation of reduced species.
Substitution: Substitution reactions involving the phenothiazine core or the diphenyl groups can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced phenothiazine derivatives.
Scientific Research Applications
10,10-Diphenyl-10H-phenothiazinium triiodomercurate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials and in various industrial processes requiring organomercury compounds.
Mechanism of Action
The mechanism of action of 10,10-Diphenyl-10H-phenothiazinium triiodomercurate involves its interaction with molecular targets such as enzymes and cellular receptors. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular function. The triiodomercurate moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
10,10-Diphenyl-10H-phenothiazine: Lacks the triiodomercurate moiety, resulting in different chemical properties and applications.
Phenothiazine: The parent compound, which serves as the core structure for various derivatives.
Mercuric Iodide: A simple mercury compound that can form complexes with organic molecules.
Uniqueness: 10,10-Diphenyl-10H-phenothiazinium triiodomercurate is unique due to its combination of a phenothiazine core with diphenyl groups and a triiodomercurate moiety
Properties
CAS No. |
17375-46-1 |
---|---|
Molecular Formula |
C24H18NS.HgI3 |
Molecular Weight |
934 |
Synonyms |
10,10-Diphenyl-10H-phenothiazinium triiodomercurate |
Origin of Product |
United States |
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